2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid
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Overview
Description
2-(3-Ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid is a chemical compound belonging to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form an intermediate hydrazone. This intermediate is then reacted with ethyl chloroformate and methylamine to yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted triazoles and acetic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its triazole ring is particularly useful in creating pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound include its use as an antimicrobial agent. It has shown efficacy against a range of bacteria and fungi, making it a potential candidate for developing new antibiotics.
Medicine: In medicine, 2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid is being studied for its potential anticancer properties. Its ability to inhibit certain enzymes involved in cancer cell proliferation is of particular interest.
Industry: In the industrial sector, this compound is used in the production of various chemicals, including dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt fungal cell membranes. In anticancer applications, it may interfere with the activity of enzymes involved in cell division and growth.
Molecular Targets and Pathways:
Antimicrobial: Inhibition of cell wall synthesis enzymes in bacteria and disruption of cell membranes in fungi.
Anticancer: Inhibition of enzymes involved in DNA replication and cell cycle regulation.
Comparison with Similar Compounds
2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)butanoic acid
2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid
2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethanol
Uniqueness: 2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid stands out due to its specific substituents on the triazole ring, which confer unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3-ethyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-3-5-8-10(4-6(11)12)7(13)9(5)2/h3-4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIPTUCHQLFJQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)N1C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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